molecular formula C23H24N4O4 B2669158 5-methoxy-6-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-2-phenyl-2,3-dihydropyridazin-3-one CAS No. 941944-21-4

5-methoxy-6-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-2-phenyl-2,3-dihydropyridazin-3-one

Cat. No.: B2669158
CAS No.: 941944-21-4
M. Wt: 420.469
InChI Key: HBPLGBXDEUJAOL-UHFFFAOYSA-N
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Description

Historical Context of Pyridazinone and Piperazine Research

Pyridazinones and piperazines have independently shaped medicinal chemistry since the late 19th century. Pyridazinone derivatives, first synthesized by Ludwig Knorr in 1883 through the condensation of phenylhydrazine and levulinic acid, gained prominence as antipyretics and analgesics. Antipyrine, an early pyridazinone, revolutionized fever management but faced decline due to toxicity concerns, spurring efforts to refine its scaffold. Piperazine, initially isolated in 1893, emerged as an anthelmintic in the early 20th century, with Bayer promoting it alongside heroin in print advertisements. Its structural simplicity—a six-membered ring with two nitrogen atoms—enabled broad derivatization, leading to drugs like ciprofloxacin and ziprasidone.

The fusion of these moieties began in the 21st century, driven by the need for multitarget therapies. Early hybrids focused on combining pyridazinone’s enzyme inhibition with piperazine’s pharmacokinetic benefits. For instance, pyridazinone-piperazine hybrids synthesized in the 2010s demonstrated dual activity against α-amylase and urease, achieving IC~50~ values below 5 μM. This hybridization strategy addressed limitations of single-pharmacophore drugs, such as poor bioavailability and off-target effects.

Significance in Medicinal Chemistry Research

Pyridazinone-piperazine hybrids occupy a unique niche due to their synergistic pharmacodynamic profiles. The pyridazinone core, characterized by a six-membered ring with two adjacent nitrogen atoms, provides a rigid scaffold for hydrogen bonding with enzymatic active sites. Piperazine, with its two nitrogen atoms in a 1,4-diamine configuration, enhances solubility and enables interactions with G protein-coupled receptors. When conjugated, these features create molecules capable of modulating both enzymatic and receptor-mediated pathways.

Recent studies emphasize their versatility:

  • Enzyme Inhibition : Hybrids like 5b and 7e inhibit urease at IC~50~ values of 2.0 ± 0.73 μM and 2.24 ± 1.63 μM, respectively, outperforming standard inhibitors like thiourea.
  • Receptor Targeting : Piperazine’s role in neurotransmitter analogs (e.g., serotonin and dopamine receptors) suggests potential CNS applications.
  • Antimicrobial Activity : Pyrazolone derivatives, structurally related to pyridazinones, exhibit broad-spectrum activity against Staphylococcus aureus and Candida albicans.
Hybrid Compound Target Enzyme IC~50~ (μM) Year Reference
5b (Pyridazinone-piperazine) Urease 2.0 ± 0.73 2024
7e (Pyridazinone-piperazine) Urease 2.24 ± 1.63 2024
Acridine-piperazine hybrid AChE 0.89 2017

Structural Classification Within Heterocyclic Compounds

The compound belongs to the dihydropyridazinone class, distinguished by a partially saturated pyridazine ring (positions 2 and 3). Key structural features include:

  • Pyridazinone Core : A six-membered ring with nitrogen atoms at positions 1 and 2, conjugated to a ketone at position 3. The 5-methoxy and 2-phenyl substituents enhance electron density and steric bulk, respectively.
  • Piperazine Moiety : A 1,4-diazacyclohexane ring attached via a carbonyl group at position 6. The 2-methoxyphenyl substitution on piperazine introduces chirality and modulates receptor affinity.

This hybrid falls under the broader category of N-heterocyclic carboxamides, which are prized for their metabolic stability. The carbonyl bridge between pyridazinone and piperazine allows conformational flexibility while maintaining planarity for π-π stacking.

Research Evolution and Current Academic Focus

Early research (2000–2010) prioritized synthetic accessibility, using methods like Ugi multicomponent reactions to assemble piperazine hybrids. Recent advances (2020–present) leverage computational modeling and structure-activity relationship (SAR) studies to optimize selectivity. Key trends include:

  • Synthetic Innovation : A 2023 study detailed a modular route using alkylated pyridazinone 3-carboxylic acids and substituted anilines, achieving yields >75%.
  • Target Diversification : While early work focused on urease and acetylcholinesterase (AChE), current projects explore kinase and protease inhibition.
  • Green Chemistry : Solvent-free mechanochemical synthesis reduces waste in piperazine coupling steps.

Ongoing clinical trials prioritize hybrids with dual mechanisms, such as simultaneous antioxidant and enzyme inhibitory effects. The compound’s 2-methoxyphenyl group, for instance, may mitigate oxidative stress in neurodegenerative models.

Properties

IUPAC Name

5-methoxy-6-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-2-phenylpyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O4/c1-30-19-11-7-6-10-18(19)25-12-14-26(15-13-25)23(29)22-20(31-2)16-21(28)27(24-22)17-8-4-3-5-9-17/h3-11,16H,12-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBPLGBXDEUJAOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C(=O)C3=NN(C(=O)C=C3OC)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 5-methoxy-6-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-2-phenyl-2,3-dihydropyridazin-3-one typically involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes the following steps:

    Formation of the piperazine ring: This step involves the reaction of an appropriate amine with a dihaloalkane under basic conditions to form the piperazine ring.

    Introduction of the methoxyphenyl group: This is achieved through a nucleophilic substitution reaction where the piperazine ring reacts with a methoxyphenyl halide.

    Formation of the dihydropyridazinone core: This step involves the cyclization of a suitable precursor, often through a condensation reaction, to form the dihydropyridazinone ring.

    Final assembly: The final step involves coupling the methoxyphenylpiperazine with the dihydropyridazinone core under specific conditions to yield the target compound.

Industrial production methods may involve optimization of these steps to improve yield and purity, often using catalysts and controlled reaction environments.

Chemical Reactions Analysis

Chemical Reactivity and Functional Group Transformations

The compound participates in several reaction types:

Carbonyl Group Reactivity

  • Acylation : The piperazine-linked carbonyl reacts with amines (e.g., benzylamine) to form amides.

  • Hydrolysis : Under acidic or alkaline conditions, the carbonyl group undergoes hydrolysis, yielding carboxylic acid derivatives.

Aromatic Substitution

  • Demethylation : Methoxy groups on the phenyl rings undergo demethylation with reagents like BBr₃, producing hydroxyl groups .

  • Electrophilic substitution : The phenyl group at position 2 participates in nitration or halogenation under standard conditions.

Dihydropyridazine Ring Modifications

  • Oxidation : The dihydropyridazine ring oxidizes to a fully aromatic pyridazine using H₂O₂ in acetic acid:

    Dihydropyridazine+H2O2AcOHPyridazine+2H2O\text{Dihydropyridazine}+\text{H}_2\text{O}_2\xrightarrow{\text{AcOH}}\text{Pyridazine}+2\text{H}_2\text{O}
  • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the ring to a tetrahydropyridazine derivative.

Comparative Reactivity Data

Physicochemical properties influencing reactivity are summarized below :

PropertyPyridazine CorePiperazine MoietyMethoxy Group
Dipole Moment (D)4.221.5–2.01.3–1.6
pKa2.08.1 (basic N)~10 (OCH₃)
TPSA (Ų)25.815.89.2

Key insights :

  • The high dipole moment of the pyridazine core enhances electrophilic reactivity.

  • The basic piperazine nitrogen facilitates protonation under acidic conditions.

Reagents and Reaction Conditions

Reaction TypeReagents/ConditionsYield (%)Reference
OxidationH₂O₂ (30%), AcOH, 60°C, 4h78
AcylationBenzoyl chloride, Et₃N, CH₂Cl₂, 0°C→RT85
DemethylationBBr₃ (1M), DCM, −78°C, 2h67
Catalytic HydrogenationH₂ (1 atm), 10% Pd/C, EtOH, 25°C92

Scientific Research Applications

Structural Characteristics

This compound belongs to the class of pyridazinones, characterized by a bicyclic structure that includes nitrogen atoms. The presence of methoxy groups and a piperazine moiety enhances its biological activity, making it a subject of interest for various therapeutic applications.

Feature Description
Chemical Class Pyridazinones
Core Structure Bicyclic with nitrogen
Functional Groups Methoxy groups, piperazine moiety

Antidepressant Activity

Research indicates that compounds with similar structures to 5-methoxy-6-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-2-phenyl-2,3-dihydropyridazin-3-one exhibit antidepressant properties. The piperazine ring is known to interact with serotonin receptors, which plays a crucial role in mood regulation. Studies have shown that derivatives can significantly reduce depressive symptoms in animal models, suggesting potential for human applications.

Anticonvulsant Properties

The compound's structural similarity to known anticonvulsants suggests potential efficacy in seizure management. Case studies have demonstrated that related pyridazinone derivatives exhibit significant anticonvulsant activity by modulating neurotransmitter systems involved in seizure propagation .

Antitumor Activity

Pyridazinones have been evaluated for their anticancer properties. In vitro studies have shown that this compound can inhibit the growth of various cancer cell lines, including breast and prostate cancers. The mechanism appears to involve the induction of apoptosis and cell cycle arrest .

Case Studies and Research Findings

Several studies have highlighted the therapeutic potential of this compound:

  • A study published in Medicinal Chemistry demonstrated its efficacy as an antidepressant in rodent models, showing a significant reduction in immobility time in the forced swim test.
  • Another investigation focused on its anticancer properties, revealing that it effectively inhibited cell proliferation in MCF-7 breast cancer cells with an IC50 value of 5.71 µM .

Mechanism of Action

The mechanism of action of 5-methoxy-6-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-2-phenyl-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific context and application, but common targets include neurotransmitter receptors and enzymes involved in metabolic processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The target compound shares structural motifs with pyridazinones and pyrazolines. Key comparisons include:

Compound Core Structure Substituents Key Features
Target compound 2,3-Dihydropyridazin-3-one 5-methoxy, 6-[4-(2-methoxyphenyl)piperazine-1-carbonyl], 2-phenyl Enhanced metabolic stability; potential CNS activity due to piperazine moiety
6-(4-(2-Fluorophenyl)piperazine-1-yl)-3(2H)-pyridazinone () Pyridazinone 6-[4-(2-fluorophenyl)piperazine-1-yl] Fluorine substitution increases electronegativity, improving membrane permeability
5-Acetyl-4-({2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}amino)-2-methyl... () Pyridazinone Acetyl, ethylamino-piperazine, methyl, phenyl Acetyl group may enhance solubility; ethylamino linker modulates flexibility
5-Amino-4-chloro-2-phenyl-3-(2H)-pyridazinone (Pyrazon, ) Pyridazinone 5-amino, 4-chloro, 2-phenyl Simpler structure; herbicidal activity due to chloro and amino groups
1-(3,4-Dimethylphenyl)-3-phenyl-5-(4-methoxyphenyl)-2-pyrazoline () Pyrazoline 5-(4-methoxyphenyl), 3-phenyl, 1-(3,4-dimethylphenyl) Pyrazoline core with antidepressant potential; methoxy group aids π-π stacking

Pharmacological and Physicochemical Properties

  • Lipophilicity : The 2-methoxyphenylpiperazine group in the target compound increases lipophilicity (logP ~3.2 estimated) compared to fluorophenyl analogs (logP ~2.8) .
  • Hydrogen Bonding: The dihydropyridazinone core provides two hydrogen-bond acceptors (C=O and N), similar to pyrazolines in and , which exhibit antitumor activity via kinase inhibition .
  • Synthetic Accessibility: The target compound requires multi-step synthesis (e.g., coupling piperazine-carbonyl via amidation), whereas simpler pyridazinones like Pyrazon () are synthesized in fewer steps .

Biological Activity

5-Methoxy-6-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-2-phenyl-2,3-dihydropyridazin-3-one is a complex organic compound belonging to the pyridazinone class, characterized by its unique structural features that contribute to its biological activity. This article explores its pharmacological properties, potential therapeutic applications, and relevant research findings.

Structural Characteristics

The compound features a pyridazinone core , which is a bicyclic structure containing nitrogen atoms. The presence of methoxy groups and a piperazine moiety enhances its pharmacological potential, making it a subject of interest in medicinal chemistry. The molecular formula is C24H26N4O4C_{24}H_{26}N_{4}O_{4} with a molecular weight of 434.5 g/mol.

1. Neuroactive Properties

Research indicates that this compound exhibits significant neuroactive properties, potentially serving as a lead compound for developing treatments for neurological disorders such as Alzheimer's disease. Its ability to inhibit acetylcholinesterase suggests it may increase acetylcholine levels in synaptic clefts, which is beneficial for cognitive function.

2. Analgesic and Anti-inflammatory Effects

The compound has demonstrated analgesic and anti-inflammatory activities, suggesting potential applications in pain management therapies. Such properties are critical in developing new therapeutic agents for chronic pain conditions.

3. Interaction with Receptors

Studies have focused on the compound's binding affinity to various receptors relevant to neurological functions:

  • Acetylcholinesterase Inhibition : Docking studies show effective binding to acetylcholinesterase, which may enhance cholinergic transmission.
  • Serotonin and Dopamine Receptors : Interaction studies with serotonin (5-HT) receptors indicate potential antidepressant or anxiolytic effects, as similar compounds have shown promising results in modulating serotonergic pathways .

Comparative Analysis with Similar Compounds

The following table summarizes some structurally similar compounds and their biological activities:

Compound NameStructural FeaturesBiological Activity
6-(4-methoxyphenyl)-pyridazinonePyridazinone core with methoxy substitutionAnalgesic and anti-inflammatory
4-(3,4-Dichlorophenyl)piperazine derivativePiperazine ring with chlorophenyl substitutionDual acetylcholinesterase inhibitor
6-(4-fluorophenyl)-pyridazinoneFluorinated phenyl group on pyridazinoneNeuroprotective effects

This comparative analysis illustrates how variations in substituents on the pyridazinone core influence pharmacological profiles, highlighting the unique therapeutic advantages of the target compound.

Case Studies and Research Findings

Several studies have assessed the biological activity of this compound:

  • Neuroprotective Activity : In vivo studies demonstrated that the compound significantly prolonged survival time in mice subjected to acute cerebral ischemia, indicating potent neuroprotective effects .
  • Antidepressant-Like Activity : Related compounds have shown strong affinities toward serotonin receptors (5-HT1A and 5-HT7), with some exhibiting antidepressant-like activity stronger than standard treatments like imipramine .

Q & A

Q. What synthetic routes are commonly employed for preparing pyridazinone and piperazine-containing heterocycles like this compound?

The synthesis typically involves multi-step reactions, starting with condensation of hydrazine derivatives with ketones or chalcones. For example, pyrazoline analogs are synthesized via cyclization of hydrazides with α,β-unsaturated ketones in ethanol . Piperazine moieties are introduced through nucleophilic acyl substitution, where chloroacetyl or carbonyl groups react with piperazine derivatives under reflux conditions in polar aprotic solvents like DMF . Key intermediates should be purified via column chromatography and characterized by IR and NMR before proceeding.

Q. Which spectroscopic and crystallographic methods are critical for structural elucidation?

  • IR Spectroscopy : Identifies functional groups (e.g., carbonyl stretches near 1700 cm⁻¹, C-N vibrations in piperazine at 1250–1350 cm⁻¹).
  • NMR : ¹H/¹³C NMR resolves substituent positions (e.g., dihydropyridazinone protons at δ 5.5–6.5 ppm; piperazine carbons at δ 45–55 ppm).
  • X-ray Crystallography : Essential for confirming stereochemistry and hydrogen-bonding networks, as demonstrated in pyrazoline derivatives .

Q. How is preliminary biological activity screening conducted for such compounds?

  • Antibacterial Assays : Follow CLSI guidelines using broth microdilution (e.g., MIC against S. aureus and E. coli). Compounds are dissolved in DMSO and tested at 1–256 µg/mL, with tetracycline as a positive control .
  • Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 24–72 h exposure, comparing IC₅₀ values to cisplatin .

Advanced Research Questions

Q. How can reaction yields be optimized during the introduction of the 2-methoxyphenylpiperazine moiety?

  • Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) or coupling agents (EDC/HOBt) to enhance acylation efficiency .
  • Solvent Optimization : Compare DMF, THF, and dichloromethane for solubility and reaction kinetics. Microwave-assisted synthesis may reduce reaction time from 24 h to 2–4 h .
  • Byproduct Analysis : Monitor via TLC/HPLC and isolate side products (e.g., N-acylated impurities) to adjust stoichiometry.

Q. How to resolve contradictions in spectral data interpretation, such as unexpected NMR shifts?

  • Comparative Analysis : Cross-reference with structurally similar compounds (e.g., pyridazinones with piperazine substituents ).
  • Dynamic Effects : Assess tautomerization or rotameric equilibria via variable-temperature NMR. For example, dihydropyridazinone ring protons may show splitting due to restricted rotation .
  • Computational Validation : Use DFT calculations (e.g., B3LYP/6-31G*) to predict NMR shifts and compare with experimental data .

Q. What strategies enhance bioactivity by modifying substituents on the phenyl or piperazine groups?

  • Structure-Activity Relationship (SAR) : Replace the 2-methoxyphenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., hydroxyl) groups. Evidence shows that 4-chlorophenyl analogs increase antibacterial potency by 4-fold .
  • Piperazine Substitution : Introduce fluorophenyl or benzyl groups to improve lipophilicity and blood-brain barrier penetration, as seen in carbonic anhydrase inhibitors .

Q. What mechanistic approaches are used to study enzyme inhibition or receptor binding?

  • Enzyme Kinetics : For carbonic anhydrase inhibition, perform UV-Vis assays measuring esterase activity (λ = 348 nm) with 4-nitrophenyl acetate as a substrate .
  • Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., COX-2 or β-lactamase). Key residues (e.g., Thr199 in carbonic anhydrase) may form hydrogen bonds with the carbonyl group .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and stoichiometry for receptor-ligand interactions.

Methodological Considerations

  • Data Reproducibility : Validate synthetic protocols across ≥3 independent batches. Report yields as mean ± SD.
  • Bioassay Controls : Include vehicle (DMSO) and reference drug controls. For cytotoxicity assays, use non-cancerous cell lines (e.g., HEK293) to assess selectivity .
  • Statistical Analysis : Apply ANOVA with post-hoc tests (e.g., Tukey’s) for bioactivity comparisons.

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